
N-(3-aminophenyl)furan-3-carboxamide
Overview
Description
N-(3-aminophenyl)furan-3-carboxamide: is an organic compound with the molecular formula C11H10N2O2 It is a derivative of furan, a heterocyclic aromatic compound, and features an amide linkage between a 3-aminophenyl group and a furan-3-carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)furan-3-carboxamide typically involves the following steps:
Formation of Furan-3-carboxylic Acid: The furan-3-carboxylic acid can be synthesized through the oxidation of furfural using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation Reaction: The furan-3-carboxylic acid is then reacted with 3-aminophenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: 3-aminophenylfuran derivatives.
Substitution: Halogenated or alkylated phenylfuran derivatives.
Scientific Research Applications
Structural Overview
N-(3-aminophenyl)furan-3-carboxamide has the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of approximately 202.21 g/mol. The compound features a furan ring substituted with an amine and a carboxamide group, which contributes to its distinctive chemical properties and biological activities .
Synthesis Building Block
This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:
- Amidation Reactions : Reacting with other carboxylic acids to form new amides.
- Substitution Reactions : Modifying the phenyl ring to introduce different functional groups .
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth, making them candidates for developing new antimicrobial agents .
Antiviral Activity
A notable application of this compound is in antiviral drug development. For instance, derivatives of furan-carboxamide have been identified as potent inhibitors of the H5N1 influenza virus. The structure-activity relationship (SAR) studies suggest that modifications to the furan scaffold can enhance antiviral efficacy .
Case Study: H5N1 Inhibition
In one study, a furan-carboxamide derivative demonstrated an EC50 value of 1.25 μM against the H5N1 virus, indicating significant antiviral activity. This highlights the potential of this compound and its derivatives in combating viral infections .
Drug Development
The compound is being explored for its therapeutic effects in various diseases, particularly in cancer treatment. Its structure allows it to interact with specific molecular targets within cancer cells, potentially disrupting pathways critical for tumor growth.
Example: EGFR Inhibition
Recent studies on related compounds have focused on their ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC). The development of furanopyrimidine-based inhibitors has shown promise in selectively targeting these mutations .
Industrial Applications
This compound is also used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including:
- Polymer Chemistry : As a monomer or additive in polymer synthesis.
- Chemical Intermediates : In the manufacture of dyes and pigments due to its aromatic structure .
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The amide linkage and the furan ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminophenyl)furan-2-carboxamide
- N-(4-aminophenyl)furan-3-carboxamide
- N-(3-aminophenyl)thiophene-3-carboxamide
Uniqueness
N-(3-aminophenyl)furan-3-carboxamide is unique due to the specific positioning of the amine group on the phenyl ring and the furan-3-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(3-aminophenyl)furan-3-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound has a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of approximately 202.21 g/mol. The compound features a furan ring substituted with an amine group on a phenyl ring, contributing to its distinctive chemical properties and biological activities.
Structural Characteristics
Property | Details |
---|---|
Molecular Formula | C₁₁H₁₀N₂O₂ |
Molecular Weight | 202.21 g/mol |
Functional Groups | Furan, Amine, Carboxamide |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has shown that furan-3-carboxamides, including this compound, exhibit significant antimicrobial properties. A study highlighted that several derivatives demonstrated effective in vitro activity against various microorganisms, including bacteria and fungi .
Case Study: Antimicrobial Efficacy
- Organisms Tested : Bacteria (e.g., E. coli, S. aureus), Fungi (e.g., Candida albicans)
- Results : Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against S. aureus.
Antiviral Activity
This compound has been investigated for its potential as an antiviral agent, particularly against influenza viruses. Similar compounds have shown promise as inhibitors of the H5N1 virus, with structure-activity relationship (SAR) studies indicating that modifications to the furan moiety can enhance antiviral efficacy .
Table: Antiviral Activity Comparison
Compound Name | EC50 (μM) | Mechanism of Action |
---|---|---|
This compound | TBD | Inhibits viral replication |
2,5-Dimethyl-N-(2-nitrobenzyl)furan-3-carboxamide | 1.25 | Blocks uncoating of viral RNPs |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within pathogens. The amide bond and the furan ring facilitate binding to enzymes or receptors, potentially inhibiting their activity and disrupting metabolic pathways critical for pathogen survival.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Furan-3-carboxylic Acid : Synthesized through oxidation of furfural.
- Amidation Reaction : Reacting furan-3-carboxylic acid with 3-aminophenylamine in the presence of coupling agents like DCC.
Related Compounds
Several compounds share structural similarities with this compound, which can influence their biological activity:
Compound Name | Structural Features |
---|---|
N-(4-Aminophenyl)furan-2-carboxamide | Different substitution pattern affects reactivity |
5-Nitro-furan-2-carboxylic acid | Known for significant antimicrobial activity |
Properties
IUPAC Name |
N-(3-aminophenyl)furan-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-9-2-1-3-10(6-9)13-11(14)8-4-5-15-7-8/h1-7H,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCAHHYYWBCYGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=COC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290308 | |
Record name | N-(3-Aminophenyl)-3-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926212-87-5 | |
Record name | N-(3-Aminophenyl)-3-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926212-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Aminophenyl)-3-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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